![molecular formula C12H10N4OS B5507276 2,6-diamino-4-(5-methyl-2-furyl)-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B5507276.png)
2,6-diamino-4-(5-methyl-2-furyl)-4H-thiopyran-3,5-dicarbonitrile
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Description
Synthesis Analysis
The synthesis of thiopyran derivatives often involves recyclization reactions. For instance, 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans were synthesized through the interaction with 2-aminoethanol and (2-furyl)methylamine, leading to the formation of pyridine dicarbonitriles (Dyachenko & Rylskaya, 2013). Another approach involves the cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with various reagents, yielding substituted thiopyran derivatives (Dyachenko & Dyachenko, 2008).
Molecular Structure Analysis
The molecular structure of thiopyran derivatives is characterized using techniques such as X-ray diffraction. For instance, the structure of certain thiopyran derivatives was confirmed through X-ray analysis, showcasing the compound's intricate molecular framework (Dyachenko & Dyachenko, 2008).
Scientific Research Applications
Chemical Reactivity and Synthesis
The compound's reactivity has been explored for synthesizing diverse chemical structures. For instance, it undergoes recyclization when reacted with 2-aminoethanol and (2-furyl)methylamine, leading to the formation of pyridine derivatives. This process highlights its potential in creating novel organic compounds with significant chemical diversity (Dyachenko & Rylskaya, 2013).
Potential Biological Activity
Research involving the compound's derivatives indicates a methodological exploration into their bioactivity potential. For example, studies have assessed the interaction of malononitrile dimer (a related compound) with isothiocyanates, resulting in derivatives that were analyzed for protein target predictions, bioavailability, and ADMET parameters, suggesting potential biological applications (Dotsenko et al., 2021).
Catalysis and Material Science
The compound has been utilized in the synthesis of nanomaterials, such as in the development of magnetic metal-organic frameworks (MOFs) for catalysis. An efficient method for synthesizing 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives was reported using NH2.MIL-101(Fe)/ED as a retrievable and efficient catalyst, demonstrating the compound's relevance in nanotechnology and catalysis (Moghaddam et al., 2022).
Crystal Structure Analysis
The understanding of molecular and crystal structures is crucial for the development of new materials. Studies on similar thiopyran derivatives have provided insights into their crystal packing, molecular interactions, and potential for forming solid-state materials with unique properties (Chruszcz et al., 2002).
properties
IUPAC Name |
2,6-diamino-4-(5-methylfuran-2-yl)-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-6-2-3-9(17-6)10-7(4-13)11(15)18-12(16)8(10)5-14/h2-3,10H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMCRYQOSFSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-4-(5-methylfuran-2-yl)-4H-thiopyran-3,5-dicarbonitrile |
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